

Unveiling the Signaling Profile of 6-Methoxytryptamine: A Comparative Analysis

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Compound of Interest

Compound Name: **6-Methoxytryptamine**

Cat. No.: **B1360108**

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For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of **6-Methoxytryptamine**'s role in specific signaling pathways. Through a comprehensive comparison with its isomer, 5-Methoxytryptamine, and other relevant tryptamines, this document elucidates the distinct pharmacological profile of **6-Methoxytryptamine**, supported by experimental data and detailed methodologies.

Executive Summary

6-Methoxytryptamine (6-MeO-T) distinguishes itself from its well-known isomer, 5-Methoxytryptamine (5-MeO-T), through a contrasting mechanism of action. While 5-MeO-T is a potent agonist at serotonin 5-HT2A receptors, 6-MeO-T demonstrates significantly lower potency at this receptor. Conversely, 6-MeO-T acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), a characteristic not prominent in 5-MeO-T. This guide presents the available experimental data to validate these roles and provides a comparative framework for understanding the unique signaling properties of **6-Methoxytryptamine**.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activity of **6-Methoxytryptamine** and its key comparators.

Compound	Target	Assay Type	EC50 (nM)	Emax (%)	Species	Reference
6-Methoxytryptamine	Serotonin Transporter (SERT)	Monoamine Release	53.8	-	Rat	[1]
Dopamine Transporter (DAT)	Monoamine Release	113	-	Rat	[1]	
Norepinephrine Transporter (NET)	Monoamine Release	465	-	Rat	[1]	
5-HT2A Receptor	Gq Agonism	2,443	111	-	[1]	
5-Methoxytryptamine	5-HT2A Receptor	Gq Agonism	~0.503	-	-	[2]
Monoamine Transporters	Monoamine Release	Very low potency	-	-	[1]	
α-Ethyltryptamine (αET)	Serotonin Transporter (SERT)	Monoamine Release	23.2	-	-	[3]
Dopamine Transporter (DAT)	Monoamine Release	232	-	-	[3]	
Norepinephrine Transporter (NET)	Monoamine Release	640	-	-	[3]	

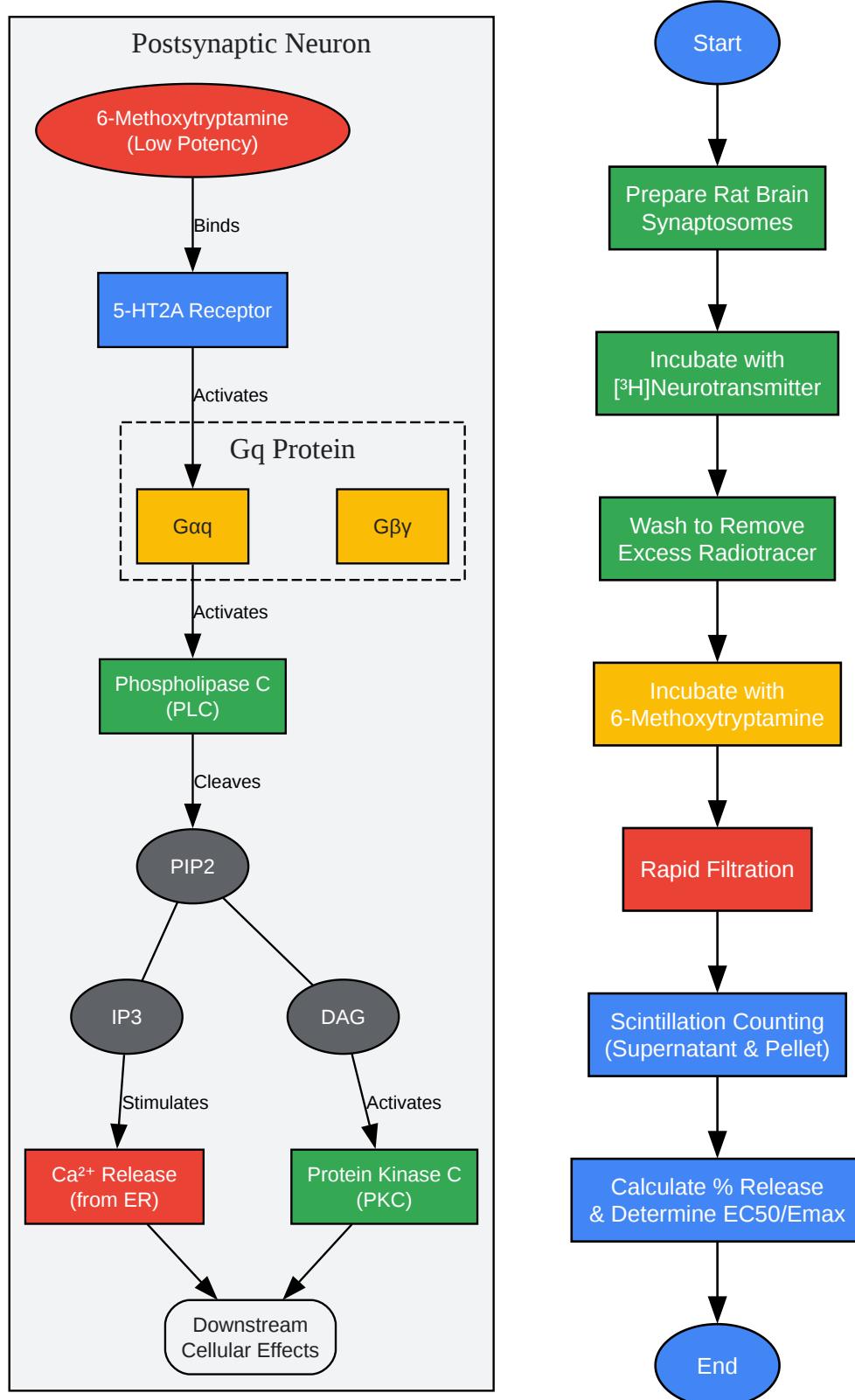
5-HT2A Receptor	Gq Agonism	>10,000 (inactive)	-	-	[3]
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Note: Emax values indicate the maximal response relative to a reference agonist.

Signaling Pathway Analysis

Monoamine Release Signaling

6-Methoxytryptamine's primary mechanism of action is the induction of monoamine release. This process involves the reversal of the normal function of monoamine transporters (SERT, DAT, and NET), leading to an efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

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References

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